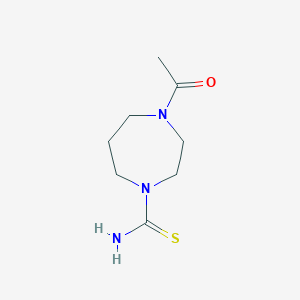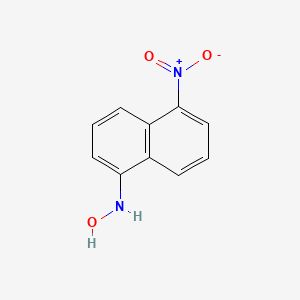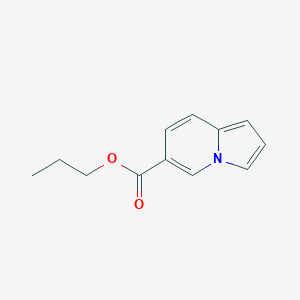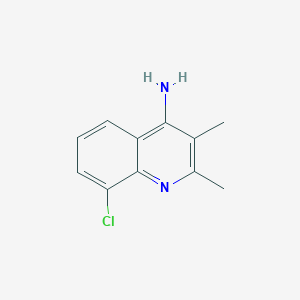![molecular formula C11H16N4 B11898514 1,7-Diazaspiro[4.4]nonane, 1-pyrazinyl- CAS No. 646056-21-5](/img/structure/B11898514.png)
1,7-Diazaspiro[4.4]nonane, 1-pyrazinyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(PYRAZIN-2-YL)-1,7-DIAZASPIRO[4.4]NONANE is a heterocyclic compound that features a spiro structure, incorporating both pyrazine and diazaspiro moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its unique structural characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(PYRAZIN-2-YL)-1,7-DIAZASPIRO[4.4]NONANE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrazine derivatives with diazaspiro compounds in the presence of catalysts. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the production process, allowing for the large-scale synthesis of 1-(PYRAZIN-2-YL)-1,7-DIAZASPIRO[4.4]NONANE with consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
1-(PYRAZIN-2-YL)-1,7-DIAZASPIRO[4.4]NONANE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .
Aplicaciones Científicas De Investigación
1-(PYRAZIN-2-YL)-1,7-DIAZASPIRO[4.4]NONANE has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(PYRAZIN-2-YL)-1,7-DIAZASPIRO[4.4]NONANE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. It may also interact with receptors to modulate signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazoline Derivatives: These compounds share the pyrazine moiety and exhibit similar pharmacological activities.
Diazaspiro Compounds: These compounds share the diazaspiro structure and are used in similar applications.
Uniqueness
1-(PYRAZIN-2-YL)-1,7-DIAZASPIRO[4.4]NONANE is unique due to its combination of pyrazine and diazaspiro moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .
Propiedades
Número CAS |
646056-21-5 |
|---|---|
Fórmula molecular |
C11H16N4 |
Peso molecular |
204.27 g/mol |
Nombre IUPAC |
1-pyrazin-2-yl-1,7-diazaspiro[4.4]nonane |
InChI |
InChI=1S/C11H16N4/c1-2-11(3-4-13-9-11)15(7-1)10-8-12-5-6-14-10/h5-6,8,13H,1-4,7,9H2 |
Clave InChI |
UTDCHRIOAZMHNF-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCNC2)N(C1)C3=NC=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9-Methyl-2,3,4,5,6,7,8,9-octahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B11898447.png)

![3-Methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11898461.png)
![2-((4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B11898463.png)

![Methyl 5-hydroxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B11898494.png)

![3-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine](/img/structure/B11898500.png)
![2-Amino-3H-indeno[2,1-D]pyrimidin-4(9H)-one](/img/structure/B11898502.png)



